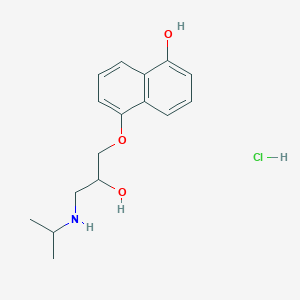

Hidrocloruro de 5-Hidroxi Propranolol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

5-Hydroxy Propranolol Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of beta-blockers and their metabolites.

Biology: Investigated for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.

Industry: Utilized in the development of extended-release formulations and transdermal delivery systems.

Mecanismo De Acción

Target of Action

5-Hydroxy Propranolol Hydrochloride, like its parent compound Propranolol, primarily targets β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound is metabolized in the body, primarily by the CYP2D6, CYP1A2, and CYP2C19 enzymes . The hydroxylation of the naphthyl group is catalyzed mainly by CYP2D6, resulting in metabolites like 4-hydroxypropranolol, and its 5- and 7-hydroxy isomers . The glucuronidation of these hydroxypropranolol metabolites is carried out by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .

Pharmacokinetics

5-Hydroxy Propranolol Hydrochloride is well absorbed after oral administration . It exhibits dose-dependent bioavailability, with a 2-fold increase in dose resulting in a 2.5-fold increase in the area under the curve, a 1.3-fold increase in the time to reach maximum plasma concentration, and a 2.2 and 1.8-fold increase in maximum plasma concentration in both immediate and long-acting formulations, respectively . In cases of renal and hepatic impairment, dose adjustment may be necessary .

Result of Action

The molecular and cellular effects of 5-Hydroxy Propranolol Hydrochloride are similar to those of Propranolol. By blocking β1 and β2 adrenergic receptors, it decreases heart rate, myocardial contractility, and blood pressure . This results in reduced myocardial oxygen demand, making it effective in the treatment of conditions like hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Propranolol Hydrochloride. For instance, the compound’s glucuronidation is influenced by the specific UGT enzymes present, which can vary between individuals . Furthermore, the compound’s pharmacokinetics and resultant efficacy can be affected by the patient’s renal and hepatic function . The compound’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .

Análisis Bioquímico

Biochemical Properties

5-Hydroxy Propranolol Hydrochloride plays a significant role in biochemical reactions, primarily through its interactions with beta-adrenergic receptors. It is known to interact with enzymes such as uridine 5’-diphospho-glucuronosyltransferases (UGTs), which are involved in its glucuronidation. The compound also interacts with proteins and other biomolecules, influencing various biochemical pathways. These interactions are crucial for its pharmacological effects, including beta-blockade and modulation of adrenergic signaling .

Cellular Effects

5-Hydroxy Propranolol Hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce cell viability in certain cancer cell lines, indicating its potential anti-cancer properties. Additionally, it affects the expression of genes involved in adrenergic signaling and cellular stress responses .

Molecular Mechanism

The molecular mechanism of 5-Hydroxy Propranolol Hydrochloride involves its binding to beta-adrenergic receptors, leading to the inhibition of adrenergic signaling. This binding results in decreased cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA), ultimately leading to decreased heart rate and blood pressure. The compound also inhibits the activity of certain enzymes, such as UGTs, which are involved in its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy Propranolol Hydrochloride change over time. The compound is relatively stable, but it undergoes degradation under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged beta-blockade and modulation of gene expression. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Hydroxy Propranolol Hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as reduced heart rate and blood pressure. At high doses, it can cause toxic effects, including bradycardia, hypotension, and adverse effects on liver function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe use .

Metabolic Pathways

5-Hydroxy Propranolol Hydrochloride is involved in several metabolic pathways, including glucuronidation and oxidation. Enzymes such as UGTs and cytochrome P450 isozymes (CYP2D6 and CYP1A2) play a crucial role in its metabolism. The compound undergoes aromatic hydroxylation, N-dealkylation, and glucuronidation, resulting in the formation of various metabolites. These metabolic pathways influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 5-Hydroxy Propranolol Hydrochloride is transported and distributed through interactions with transporters and binding proteins. Approximately 90% of the compound is bound to plasma proteins, including albumin and alpha acid glycoprotein. This binding is enantiomer-selective, with the S(-)-enantiomer preferentially bound to alpha glycoprotein and the R(+)-enantiomer to albumin. The compound’s distribution is influenced by its lipophilicity and protein binding properties .

Subcellular Localization

The subcellular localization of 5-Hydroxy Propranolol Hydrochloride is primarily within the cytoplasm and cellular membranes. It is directed to specific compartments through targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, with significant effects observed in the cytoplasmic membrane and intracellular signaling pathways .

Métodos De Preparación

The synthesis of 5-Hydroxy Propranolol Hydrochloride typically involves the hydroxylation of Propranolol. The preparation method includes the following steps:

Starting Materials: Naphthol, epichlorohydrin, and isopropylamine are used as initial raw materials.

Reaction Conditions: A phase transfer catalyst and a reaction solvent are added, and the reaction is carried out under alkaline conditions.

Industrial Production: The process is simplified for industrial production, with easily available raw materials and cost-effective methods.

Análisis De Reacciones Químicas

5-Hydroxy Propranolol Hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: The major products formed include glucuronides and other hydroxylated derivatives.

Comparación Con Compuestos Similares

5-Hydroxy Propranolol Hydrochloride is compared with other similar compounds such as:

4-Hydroxy Propranolol: Another metabolite with similar beta-blocking activity but different pharmacokinetic properties.

7-Hydroxy Propranolol: Exhibits similar pharmacological effects but varies in its metabolic pathway and enzyme selectivity.

Propranolol: The parent compound, widely used in clinical practice, with a broader range of therapeutic applications.

Propiedades

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIHZCFYQOMSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506412 | |

| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62117-35-5 | |

| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)